![molecular formula C23H22ClN3O2S B3605528 N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B3605528.png)
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-phenylacetamide
Overview
Description
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-phenylacetamide, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TPCA-1 has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-phenylacetamide inhibits the activity of the NF-κB and IGF-1R pathways by binding to specific proteins involved in these pathways. N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-phenylacetamide binds to the inhibitor of κB kinase (IKK) complex, which is involved in the activation of the NF-κB pathway, and prevents its activity. N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-phenylacetamide also binds to the ATP-binding site of the IGF-1R kinase domain, which inhibits its activity and prevents the downstream signaling of the IGF-1R pathway.
Biochemical and Physiological Effects:
The inhibition of the NF-κB and IGF-1R pathways by N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-phenylacetamide has a number of biochemical and physiological effects. Inhibition of the NF-κB pathway leads to a decrease in the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. Inhibition of the IGF-1R pathway leads to a decrease in cell growth and proliferation, which is beneficial in the treatment of cancer.
Advantages and Limitations for Lab Experiments
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-phenylacetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models of inflammation and cancer, and has shown promising results. However, there are also limitations to the use of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-phenylacetamide in lab experiments. It has a short half-life in vivo, which limits its effectiveness in animal models. It also has poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-phenylacetamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to develop more effective formulations of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-phenylacetamide for in vivo administration. Further studies are also needed to determine the optimal dosage and treatment regimen for N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-phenylacetamide in various disease models. Additionally, the potential for N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-phenylacetamide to be used in combination with other drugs for synergistic effects should be explored. Finally, clinical trials are needed to evaluate the safety and efficacy of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-phenylacetamide in humans.
Scientific Research Applications
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-phenylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation. N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-phenylacetamide has also been shown to have anti-tumor properties by inhibiting the activity of the insulin-like growth factor 1 receptor (IGF-1R) pathway, which is involved in the regulation of cell growth and proliferation. N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-phenylacetamide has been tested in various preclinical models of inflammation and cancer, and has shown promising results.
properties
IUPAC Name |
N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2S/c24-19-16-18(25-22(28)15-17-5-2-1-3-6-17)8-9-20(19)26-10-12-27(13-11-26)23(29)21-7-4-14-30-21/h1-9,14,16H,10-13,15H2,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTSFUILHLNXRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)NC(=O)CC3=CC=CC=C3)Cl)C(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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